molecular formula C21H34O3 B114800 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE CAS No. 567-01-1

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Cat. No. B114800
CAS RN: 567-01-1
M. Wt: 334.5 g/mol
InChI Key: CYKYBWRSLLXBOW-VTBMCCKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE is C21H34O3 . It contains a total of 90 bonds, including 37 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 1 oxime (aliphatic) .

Scientific Research Applications

Role in Steroidogenesis

3β,5α-THDOC is often associated with steroidogenesis . It plays a crucial role in the synthesis of natural steroid hormones, including progesterone and testosterone . This makes it an important compound in endocrinology and reproductive biology research.

Metabolism of Steroids and Xenobiotics

3β,5α-THDOC is involved in the metabolism of both steroids and xenobiotics . It is part of the enzymatic processes that break down these compounds in the body. This makes it relevant in pharmacokinetics and toxicology studies.

Neurosteroid Activity

3β,5α-THDOC is classified as a neurosteroid . Neurosteroids are steroids synthesized in the brain that modulate neuronal excitability. They have been implicated in various neurological and psychiatric disorders, making 3β,5α-THDOC a compound of interest in neuroscience.

Anticonvulsant Properties

3β,5α-THDOC has been shown to inhibit seizures induced by pilocarpine . This suggests potential applications in the treatment of epilepsy and other seizure disorders.

Presence in Pregnancy

3β,5α-THDOC has been found in the urine of women during the third trimester of pregnancy . This suggests it may play a role in pregnancy-related physiological changes, making it a compound of interest in obstetrics and gynecology research.

Regulation of Enzyme Activity

3β,5α-THDOC is involved in the regulation of 3β-Hydroxysteroid Dehydrogenase/Δ5-Δ4 Isomerase (3β-HSD) activity . This enzyme is essential in steroid hormone metabolism, both in the synthesis and degradation of steroids .

properties

IUPAC Name

2-hydroxy-1-[(3S,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKYBWRSLLXBOW-VTBMCCKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 2
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 3
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 4
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 5
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE
Reactant of Route 6
3-beta,5-alpha-TETRAHYDRODEOSOXYCORTICOSTERONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.